molecular formula C20H24N6O2 B2978097 8-(3-((2,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923686-28-6

8-(3-((2,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2978097
CAS RN: 923686-28-6
M. Wt: 380.452
InChI Key: NYCQPGKNRDIVCT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazo[2,1-f]purine-2,4(3H,8H)-dione group, a dimethylphenyl group, and an amino propyl group. The presence of these groups suggests that the compound could exhibit interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The imidazo[2,1-f]purine-2,4(3H,8H)-dione group would form a heterocyclic core, with the dimethylphenyl and amino propyl groups attached at specific positions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in nucleophilic substitution reactions, while the aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of an aromatic ring could contribute to its stability, while the amino group could influence its solubility .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study conducted by Zagórska et al. (2009) focused on the synthesis of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, revealing their potential as 5-HT(1A) receptor ligands. Their preclinical studies indicated anxiolytic-like and antidepressant activities in these compounds (Zagórska et al., 2009).

Structure-Activity Relationships

  • Another study by Zagórska et al. (2015) explored the relationship between the structure and activity of arylpiperazinylalkyl purine-2,4-diones. They found that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system could be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Molecular Structure Analysis

  • Karczmarzyk et al. (1995) analyzed the molecular structure of a related compound, noting the typical geometry of the fused rings and the conformation of substituent groups. This structural insight can be important for understanding the biological activity of such compounds (Karczmarzyk et al., 1995).

Receptor Affinity and Enzyme Activity Studies

  • A 2016 study by Zagórska et al. investigated the receptor affinity and enzyme activity of derivatives of imidazo- and pyrimidino[2,1-f]purines. They identified compound 5 as a promising structure for further research due to its potential pharmacological properties (Zagórska et al., 2016).

Antimicrobial Activity

  • Research by Abdul-Reda and Abdul-Ameer (2018) synthesized new derivatives of 8-Chloro-theophylline and evaluated their antimicrobial activities. This indicates the broader potential of such compounds in antimicrobial applications (Abdul-Reda & Abdul-Ameer, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

6-[3-(2,5-dimethylanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-12-6-7-13(2)15(10-12)21-8-5-9-25-14(3)11-26-16-17(22-19(25)26)24(4)20(28)23-18(16)27/h6-7,10-11,21H,5,8-9H2,1-4H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCQPGKNRDIVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16824806

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